molecular formula C8H11ClFNO B13393317 2-(1-Aminoethyl)-4-fluorophenol hydrochloride

2-(1-Aminoethyl)-4-fluorophenol hydrochloride

Cat. No.: B13393317
M. Wt: 191.63 g/mol
InChI Key: WNTRCWFPNVNFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Aminoethyl)-4-fluorophenol hydrochloride: is a chemical compound with a unique structure that includes an aminoethyl group and a fluorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-4-fluorophenol hydrochloride typically involves the introduction of an aminoethyl group to a fluorophenol compound. One common method is the reductive amination of 4-fluorophenol with an appropriate amine source under reducing conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminoethyl)-4-fluorophenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or alkyl halides.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the role of fluorinated compounds in biological systems.

Industry: In the industrial sector, 2-(1-Aminoethyl)-4-fluorophenol hydrochloride can be used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and enhanced performance in specific applications.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorophenol moiety can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-(1-Aminoethyl)phenol hydrochloride: Lacks the fluorine atom, which may result in different pharmacokinetic properties.

    4-Fluorophenol:

    2-(1-Aminoethyl)-4-chlorophenol hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness: 2-(1-Aminoethyl)-4-fluorophenol hydrochloride is unique due to the presence of both the aminoethyl group and the fluorine atom, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

2-(1-aminoethyl)-4-fluorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTRCWFPNVNFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.